molecular formula C12H12N4O3S2 B2403462 Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate CAS No. 898610-82-7

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate

Cat. No.: B2403462
CAS No.: 898610-82-7
M. Wt: 324.37
InChI Key: CIBZJFOEHZUVJG-UHFFFAOYSA-N
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Description

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate is a complex organic compound that features a unique structure combining thiazole and thiadiazole rings. These heterocyclic systems are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-aminothiazole to form the amide linkage. Finally, the allyl ester is introduced through esterification with allyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate has been explored in various scientific research fields:

Mechanism of Action

The mechanism of action of Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiazole-5-carboxylate is unique due to its combination of thiazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

prop-2-enyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c1-4-5-19-11(18)9-6(2)13-12(20-9)14-10(17)8-7(3)15-16-21-8/h4H,1,5H2,2-3H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBZJFOEHZUVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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